molecular formula C17H19F3N2O2 B1193500 4,4,4-Trifluoro-1-(3-Phenyl-1-Oxa-2,8-Diazaspiro[4.5]dec-2-En-8-Yl)butan-1-One

4,4,4-Trifluoro-1-(3-Phenyl-1-Oxa-2,8-Diazaspiro[4.5]dec-2-En-8-Yl)butan-1-One

Cat. No. B1193500
M. Wt: 340.3462
InChI Key: IBVDSAFESRHIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SMARt-420 is the first-in-class activator of a cryptic alternative bioactivation pathway of ethionamide in M. tuberculosis, circumventing the classic activation pathway, fully reversing ethionamide-acquired resistance and clearing ethionamide-resistant infection in mice, also increasing the basal sensitivity of bacteria to ethionamide.

Scientific Research Applications

Antihypertensive Activity

4,4,4-Trifluoro-1-(3-Phenyl-1-Oxa-2,8-Diazaspiro[4.5]dec-2-En-8-Yl)butan-1-One compounds have been studied for their antihypertensive activity. For instance, compounds with this structure, substituted in the 4 position, have shown significant antihypertensive effects in spontaneous hypertensive rats. Some derivatives are designed as mixed alpha- and beta-adrenergic receptor blockers, lowering blood pressure without acting as beta-adrenergic blockers. They exhibit alpha-adrenergic blocking properties, with varying degrees of antagonism towards alpha 1 and alpha 2-adrenoceptors (Caroon et al., 1981).

NK2 Receptor Antagonism

Certain derivatives of this compound have been shown to have potent and selective non-peptide tachykinin NK2 receptor antagonist properties. These properties are evident in their ability to inhibit bronchoconstriction induced by NK2 receptor agonists in animal models. This indicates potential therapeutic use in conditions involving NK2 receptor activity, such as respiratory disorders (Smith et al., 1995).

Neuroprotective Effects

Some 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have demonstrated a protective effect against brain edema and memory and learning deficits. They exhibit inhibitory action on calcium uptake into cerebrocortical synaptosomes and protect against brain edema induced by triethyltin chloride in rats. Furthermore, these compounds have shown promise in preventing learning and memory deficits caused by various agents, suggesting potential applications in neuroprotection and cognitive enhancement (Tóth et al., 1997).

Synthesis and Structural Analysis

Several studies have focused on the synthesis and structural analysis of 4,4,4-Trifluoro-1-(3-Phenyl-1-Oxa-2,8-Diazaspiro[4.5]dec-2-En-8-Yl)butan-1-One derivatives. These studies provide insights into their molecular structure, conformations, and potential for forming various molecular complexes. Understanding these properties is crucial for tailoring these compounds for specific therapeutic or chemical applications (Chiaroni et al., 2000), (Wang et al., 2011).

properties

Product Name

4,4,4-Trifluoro-1-(3-Phenyl-1-Oxa-2,8-Diazaspiro[4.5]dec-2-En-8-Yl)butan-1-One

Molecular Formula

C17H19F3N2O2

Molecular Weight

340.3462

IUPAC Name

4,4,4-Trifluoro-1-(3-phenyl-1-oxa-2,8-diaza-spiro[4.5]dec-2-en-8-yl)-butan-1-one

InChI

InChI=1S/C17H19F3N2O2/c18-17(19,20)7-6-15(23)22-10-8-16(9-11-22)12-14(21-24-16)13-4-2-1-3-5-13/h1-5H,6-12H2

InChI Key

IBVDSAFESRHIBV-UHFFFAOYSA-N

SMILES

O=C(N(CC1)CCC21CC(C3=CC=CC=C3)=NO2)CCC(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SMARt-420

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,4-Trifluoro-1-(3-Phenyl-1-Oxa-2,8-Diazaspiro[4.5]dec-2-En-8-Yl)butan-1-One
Reactant of Route 2
Reactant of Route 2
4,4,4-Trifluoro-1-(3-Phenyl-1-Oxa-2,8-Diazaspiro[4.5]dec-2-En-8-Yl)butan-1-One
Reactant of Route 3
Reactant of Route 3
4,4,4-Trifluoro-1-(3-Phenyl-1-Oxa-2,8-Diazaspiro[4.5]dec-2-En-8-Yl)butan-1-One
Reactant of Route 4
4,4,4-Trifluoro-1-(3-Phenyl-1-Oxa-2,8-Diazaspiro[4.5]dec-2-En-8-Yl)butan-1-One
Reactant of Route 5
Reactant of Route 5
4,4,4-Trifluoro-1-(3-Phenyl-1-Oxa-2,8-Diazaspiro[4.5]dec-2-En-8-Yl)butan-1-One
Reactant of Route 6
4,4,4-Trifluoro-1-(3-Phenyl-1-Oxa-2,8-Diazaspiro[4.5]dec-2-En-8-Yl)butan-1-One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.